(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
Dihydroferulic acid 4-O-glucuronide is a phenolic glycoside, which means it contains a phenolic structure attached to a glycosyl moiety . This compound is a derivative of ferulic acid, a well-known antioxidant found in various plants. Dihydroferulic acid 4-O-glucuronide is involved in various biological processes and has been studied for its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroferulic acid 4-O-glucuronide typically involves the glycosylation of dihydroferulic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucuronic acid moiety to dihydroferulic acid under mild conditions . Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of dihydroferulic acid 4-O-glucuronide may involve the extraction of the compound from plant sources or the use of biotechnological methods. Plant extraction involves isolating the compound from plants known to contain it, such as certain herbs and cereals . Biotechnological methods may include the use of genetically modified microorganisms to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Dihydroferulic acid 4-O-glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of phenolic glycosides.
Biology: The compound is investigated for its antioxidant properties and its role in cellular processes.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Dihydroferulic acid 4-O-glucuronide exerts its effects through various mechanisms. It can inhibit certain enzymes and modulate intracellular signaling pathways, impacting cellular homeostasis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: A precursor to dihydroferulic acid 4-O-glucuronide, known for its antioxidant properties.
Caffeic Acid: Another phenolic acid with similar antioxidant and anti-inflammatory properties.
p-Coumaric Acid: Shares structural similarities and biological activities with dihydroferulic acid 4-O-glucuronide.
Uniqueness
Dihydroferulic acid 4-O-glucuronide is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts . This structural modification also influences its biological activity and potential health benefits .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERCTIKYSSKPA-JHZZJYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006707 | |
Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86321-28-0 | |
Record name | Dihydroferulic acid 4-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihydroferulic acid 4-O-glucuronide in the human body?
A: Dihydroferulic acid 4-O-glucuronide is a metabolite of ferulic acid, a phenolic compound found in various plant-based foods like wholegrain oats and coffee. [, ] While ferulic acid itself exhibits biological activity, such as modulating nitric oxide levels and potentially contributing to healthy vascular function, the specific role of its metabolite, dihydroferulic acid 4-O-glucuronide, is less clear. [, , ] Research suggests that it's a major product of ferulic acid metabolism and is excreted in urine. [, ] More research is needed to understand the direct effects and potential bioactivity of dihydroferulic acid 4-O-glucuronide in humans.
Q2: How is Dihydroferulic acid 4-O-glucuronide formed in the body?
A: Dihydroferulic acid 4-O-glucuronide is primarily formed through the metabolism of ingested ferulic acid, often found in its glycosylated form, ferulic acid 4'-O-glucoside. [] This process likely involves a two-step process:
- Microbial Action: In the colon, microbial enzymes, specifically glycosidases and reductases/hydrogenases, break down ferulic acid 4'-O-glucoside into dihydroferulic acid. []
- Phase II Metabolism: After absorption, dihydroferulic acid undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid, forming dihydroferulic acid 4-O-glucuronide. [, ]
Q3: Are there analytical methods available to detect and quantify Dihydroferulic acid 4-O-glucuronide?
A: Yes, researchers primarily utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify dihydroferulic acid 4-O-glucuronide in biological samples like plasma and urine. [, ] This technique offers the sensitivity and selectivity needed to detect this metabolite accurately, even at low concentrations. [, ]
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